molecular formula C18H21N5O2 B5607072 3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5607072
M. Wt: 339.4 g/mol
InChI Key: ATMUFXHHRPTAAF-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide is unique due to its combination of the methoxyphenyl group, pyrazole ring, and carboxamide group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-14(17-8-9-19-23(17)2)20-18(24)16-11-15(21-22-16)12-6-5-7-13(10-12)25-3/h5-11,14H,4H2,1-3H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMUFXHHRPTAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NN1C)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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